D-Alanine beta-naphthylamide hydrochloride
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Overview
Description
D-Alanine beta-naphthylamide hydrochloride is a chemical compound with the molecular formula CH3CH(NH2)CONHC10H7·HCl and a molecular weight of 250.72 g/mol . It is a derivative of alanine, an amino acid, and beta-naphthylamide, a compound known for its chromogenic properties. This compound is often used in biochemical assays and research due to its ability to act as a substrate in enzymatic reactions.
Mechanism of Action
Target of Action
D-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . AAP is an enzyme that catalyzes the removal of an amino acid from the amino terminus of a protein or peptide. APN, also known as aminopeptidase N, is a type of enzyme that can cleave amino acids from a peptide .
Mode of Action
The compound acts as a substrate for these enzymes . It interacts with the active sites of AAP and APN, allowing the enzymes to catalyze their respective reactions . The interaction leads to the hydrolysis of the compound, which can be detected by simple chromogenic reactions .
Biochemical Pathways
The hydrolysis of this compound by AAP and APN is part of the broader protein degradation pathway . This pathway is crucial for maintaining the balance of proteins in the body, removing damaged proteins, and regulating various biological processes.
Pharmacokinetics
As a small molecule with a molecular weight of 25073 , it is likely to have good bioavailability.
Result of Action
The hydrolysis of this compound by AAP and APN results in the breakdown of the compound into smaller molecules . This process can be used to measure the activity of these enzymes in various biological samples .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes it targets can be affected by changes in pH and temperature. Moreover, the compound’s stability may be influenced by storage conditions. It is recommended to store the compound at 2-8°C .
Preparation Methods
The synthesis of D-Alanine beta-naphthylamide hydrochloride typically involves the reaction of D-alanine with beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Ethanol or another suitable solvent is used to dissolve the reactants.
Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
D-Alanine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to produce D-alanine and beta-naphthylamine.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Alanine beta-naphthylamide hydrochloride has a wide range of applications in scientific research:
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of enzyme-related diseases.
Comparison with Similar Compounds
D-Alanine beta-naphthylamide hydrochloride can be compared with other similar compounds, such as:
L-Alanine beta-naphthylamide: Similar in structure but differs in the chirality of the alanine moiety.
D-Alanine p-nitroanilide: Another substrate used in enzymatic assays, but with a different chromogenic group (p-nitroaniline instead of beta-naphthylamine).
Nα-Benzoyl-DL-arginine beta-naphthylamide hydrochloride: Used in similar biochemical assays but with an arginine moiety instead of alanine.
The uniqueness of this compound lies in its specific interaction with certain enzymes and its chromogenic properties, which make it a valuable tool in biochemical research and diagnostics .
Properties
IUPAC Name |
(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRMRLNYQNOZ-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201984-32-9 |
Source
|
Record name | 201984-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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